(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide
Overview
Description
Potent and selective PLD1 inhibitor (IC50 values are 46 and 933 nM for PLD1 and PLD2 respectively). Inhibits migration in cancer cell lines.
VU-0155069 is a potent and selective phospholipase D1 (PLD1) inhibitor.
Scientific Research Applications
Inhibition of Phospholipase D Activation
This compound has been studied for its role in inhibiting phospholipase D (PLD) activation. Specifically, it was found to inhibit oxygen generation in stimulated rat neutrophils, a process associated with PLD activity. This inhibition is attributed to its effects on blocking Arf6, RhoA, and protein kinase C signaling pathways, which are crucial for PLD activation in these cells (Tsai et al., 2013).
Antiproliferative Activity
A study focused on the synthesis of naphtho[2,3-b]furan-4,9-dione derivatives, including variants of the compound , found antiproliferative activity against specific cancer cell lines. This suggests potential applications in cancer research and therapy (謝皓宇, 2010).
Role in Anticancer Agents
Research has shown that derivatives of benzimidazoles bearing an oxadiazole nucleus, including variants of this compound, possess notable anticancer properties. They have been evaluated for their in vitro anticancer activity, indicating their potential as therapeutic agents (Rashid et al., 2012).
Hydrogen Bonding Features in Drug Salts
The compound has been examined in the context of hydrogen bonding in drug salts, particularly in antiemetic drugs like domperidone. This research provides insights into the molecular interactions and stability of pharmaceutical formulations (Sridhar, 2021).
Antitubercular Activity
A study synthesized derivatives of 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one, including this compound, and screened them for antitubercular activity. Some derivatives demonstrated significant activity against mycobacterium species, highlighting its potential in treating tuberculosis (Raju et al., 2020).
Antibacterial Agents
Research into derivatives of 1H-benzo[d]imidazol-2-yl, including this compound, has found significant antibacterial activity. This suggests possible applications in developing new antibacterial drugs (Ramalingam et al., 2019).
properties
IUPAC Name |
N-[(2S)-1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULTQQAHGYYDG-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 56972237 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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